REACTION_CXSMILES
|
Cl[C:2]1[N:7]=C(C)C=[CH:4][N:3]=1.O.[NH2:10][NH2:11].Cl.[N+:13]([C:16]1OC(C=O)=[CH:18][CH:17]=1)([O-])=O>CO.O>[NH:10]([C:4]1[N:3]=[C:2]([NH2:7])[C:16]([CH3:13])=[CH:17][N:18]=1)[NH2:11] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C=O
|
Name
|
hydrazone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by treating 8 g
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in a mixture of 79'ml
|
Type
|
WAIT
|
Details
|
the reaction mixture left
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals filtered off with suction
|
Type
|
WASH
|
Details
|
washed with 50% aqueous methanol
|
Type
|
CUSTOM
|
Details
|
with ether, there thus being obtained 12.7 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=C(C(=N1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |